molecular formula C12H16N2O3S B1398149 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid CAS No. 1401319-24-1

4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid

Cat. No.: B1398149
CAS No.: 1401319-24-1
M. Wt: 268.33 g/mol
InChI Key: PXFXKJQLKLHVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identity

The compound 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-ylamino)butanoic acid possesses a complex nomenclature that reflects its intricate molecular architecture. The Chemical Abstracts Service registry number 1401319-24-1 provides a unique identifier for this specific molecular entity within chemical databases and literature. The molecular formula C₁₂H₁₆N₂O₃S indicates a composition containing twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 268.332 grams per mole.

The structural identity of this compound is characterized by its distinctive cycloheptane-fused thiazole core, which represents a seven-membered carbocyclic ring system integrated with a five-membered thiazole heterocycle. The systematic name reflects the presence of a tetrahydro-4H-cyclohepta[d]thiazol moiety, indicating partial saturation of the cycloheptane portion while maintaining the aromatic character of the thiazole ring. The butanoic acid chain attachment through an amide linkage creates a bifunctional molecule combining heterocyclic and aliphatic carboxylic acid properties.

The Simplified Molecular Input Line Entry System representation "OC(=O)CCC(=O)Nc1nc2c(s1)CCCCC2" provides a linear notation describing the compound's connectivity and electronic structure. This notation demonstrates the presence of both carboxylic acid and ketone functionalities, along with the characteristic nitrogen-sulfur heterocyclic arrangement typical of thiazole derivatives. The molecular descriptor number MFCD22573437 serves as an additional identifier within chemical supplier and research databases.

Table 1: Molecular Identity Parameters

Property Value Reference
Chemical Abstracts Service Number 1401319-24-1
Molecular Formula C₁₂H₁₆N₂O₃S
Molecular Weight 268.332 g/mol
MDL Number MFCD22573437
SMILES Notation OC(=O)CCC(=O)Nc1nc2c(s1)CCCCC2

Classification within Thiazole-Amino Acid Derivatives

The compound belongs to the specialized class of thiazole-amino acid derivatives, representing a unique intersection between heterocyclic chemistry and amino acid biochemistry. Within this classification, the molecule exhibits characteristics of both traditional thiazole heterocycles and modified amino acid structures, creating a hybrid molecular framework with distinct chemical properties. The thiazole ring system provides aromatic stability and electronic delocalization, while the amino acid-derived backbone contributes conformational flexibility and potential for hydrogen bonding interactions.

Research in thiazole-amino acid derivatives has demonstrated the importance of structural modifications in determining biological and chemical activities. The cycloheptane fusion in this particular compound represents a departure from simpler thiazole derivatives, introducing additional steric constraints and conformational preferences that influence molecular recognition and reactivity patterns. The presence of the tetrahydro substitution pattern creates a partially saturated ring system that balances aromatic character with conformational mobility.

The classification within amino acid-derived thiazole compounds places this molecule among a growing family of synthetic heterocycles designed to mimic or modify natural amino acid structures. Studies have shown that such derivatives often exhibit enhanced stability compared to their natural counterparts while maintaining or improving desired chemical properties. The butanoic acid chain extension beyond the typical amino acid framework provides additional sites for chemical modification and potential interaction with other molecular systems.

Comparative analysis with other thiazole-amino acid derivatives reveals that the cycloheptane fusion pattern is relatively uncommon in this chemical class. Most reported compounds in this category feature simpler alkyl or aryl substituents on the thiazole ring, making the cycloheptane-fused variant a structurally distinctive member of the family. This structural uniqueness contributes to the compound's potential value in synthetic methodology development and structure-activity relationship studies.

Table 2: Classification Characteristics

Classification Parameter Description Supporting Evidence
Primary Class Thiazole-amino acid derivatives
Ring System Type Fused heterocycle-carbocycle
Functional Groups Carboxylic acid, ketone, amide
Saturation Pattern Partially saturated cycloheptane
Structural Complexity Bicyclic fused system

Historical Context and Development in Organic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887, who established the fundamental principles of thiazole synthesis and characterized the basic properties of this heterocyclic system. Their original definition described thiazoles as nitrogen and sulfur-containing substances with aromatic properties analogous to pyridine, laying the groundwork for subsequent developments in thiazole-based organic chemistry. The historical progression from simple thiazole derivatives to complex fused systems like the cycloheptane-thiazole combination represents a significant evolution in synthetic methodology and molecular design.

The early controversies surrounding thiazole structure determination, particularly the debates between Hantzsch and Tcherniac in the 1890s, contributed to a deeper understanding of thiazole reactivity and isomerization patterns. These historical discussions established important principles regarding the stability and chemical behavior of thiazole derivatives that remain relevant to contemporary compound design. The resolution of these early structural questions provided the theoretical foundation for developing more complex thiazole derivatives, including fused ring systems like the cycloheptane-thiazole combination found in the current compound.

The evolution of thiazole chemistry throughout the twentieth century saw increasing sophistication in synthetic approaches and structural complexity. The development of methods for constructing fused ring systems expanded the possible architectural variations within the thiazole family, enabling the synthesis of compounds with enhanced stability and novel properties. The cycloheptane-fused thiazole system represents a modern extension of these historical synthetic developments, incorporating contemporary understanding of ring fusion effects and conformational constraints.

Contemporary research in thiazole derivatives has been influenced by the historical recognition of thiazole's importance in biological systems, particularly its presence in vitamin B₁ (thiamine). This biological relevance has driven continued interest in thiazole modification and functionalization, leading to the development of synthetic derivatives with enhanced properties. The amino acid conjugation approach exemplified by the current compound reflects modern strategies for combining the stability of thiazole heterocycles with the functionality of biological building blocks.

Table 3: Historical Milestones in Thiazole Chemistry

Year Development Significance Reference
1887 Hantzsch-Weber thiazole discovery Established fundamental thiazole chemistry
1890s Structural controversies resolved Clarified thiazole reactivity patterns
20th century Fused ring system development Enabled complex thiazole architectures
Modern era Amino acid conjugation strategies Biological-synthetic hybrid approaches

Significance in Heterocyclic Chemistry Research

The significance of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-ylamino)butanoic acid in heterocyclic chemistry research extends beyond its individual properties to encompass broader implications for synthetic methodology and molecular design principles. Thiazole derivatives have emerged as versatile platforms for developing new chemical entities with diverse applications, and the cycloheptane-fused variant represents an important expansion of available structural motifs. The compound's unique architecture provides insights into the effects of ring fusion on thiazole electronic properties and reactivity patterns.

Research in heterocyclic chemistry has increasingly focused on understanding structure-property relationships in complex ring systems, and this compound serves as a valuable model for studying the interplay between ring size, saturation level, and overall molecular properties. The thiazole ring's characteristic electron distribution, combined with the conformational constraints imposed by the cycloheptane fusion, creates a distinctive electronic environment that influences chemical behavior. Studies of such systems contribute to the fundamental understanding of heterocyclic chemistry principles and their practical applications.

The importance of thiazole derivatives in contemporary research is demonstrated by their widespread occurrence in bioactive compounds and their utility as synthetic intermediates. The cycloheptane-fused thiazole system represents a relatively unexplored structural class within this important family of heterocycles. Investigation of such compounds provides opportunities to discover new reactivity patterns and develop novel synthetic transformations that could have broader applications in organic synthesis.

The compound's role in advancing heterocyclic chemistry research is further enhanced by its potential as a building block for more complex molecular architectures. The presence of multiple functional groups, including the carboxylic acid, ketone, and amide functionalities, provides numerous sites for further chemical modification and elaboration. This structural versatility makes the compound valuable for exploring new synthetic pathways and developing structure-activity relationships in thiazole-based systems.

Table 4: Research Significance Factors

Research Area Contribution Impact Reference
Structural diversity Novel fused ring architecture Expands available thiazole motifs
Electronic properties Unique electron distribution Insights into heterocyclic behavior
Synthetic methodology Multi-functional platform New reaction development opportunities
Structure-activity studies Complex ring system model Fundamental understanding advancement

Properties

IUPAC Name

4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-10(6-7-11(16)17)14-12-13-8-4-2-1-3-5-9(8)18-12/h1-7H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXKJQLKLHVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Organic Synthesis Approach

The synthesis generally involves constructing the heterocyclic core followed by attachment to the butanoic acid backbone. The key steps include:

This approach is detailed in patent WO2009096080A1, which describes the synthesis of heterocyclic derivatives with pharmacological relevance, emphasizing the importance of ring closure reactions under controlled conditions using specific catalysts and solvents.

Heterocycle Construction via Cycloaddition and Ring-Closure

Research articles, including those on seven-membered ring synthesis, highlight the use of cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to generate the heterocyclic core. For example, the synthesis of similar heterocycles involves:

  • Cycloaddition of thiadiazole derivatives with suitable dienes or alkynes.
  • Subsequent ring expansion or rearrangement to achieve the tetrahydro-configuration.

The process often employs acid catalysis and microwave-assisted synthesis to optimize yields and scalability.

Amino Acid Derivatization

The attachment of the heterocyclic moiety to the butanoic acid is typically achieved via amide bond formation:

  • Activation of the carboxylic acid group using coupling agents such as EDCI or DCC.
  • Nucleophilic attack by the amino group of the heterocyclic intermediate.

This step is crucial for ensuring regioselectivity and purity, with reaction conditions optimized to prevent racemization and side reactions.

Specific Preparation Methods

Method Description Key Reagents Conditions Advantages References
Method 1 Cyclization of 2-aminothiazole derivatives with cycloheptene precursors 2-Aminothiazole, cycloheptene derivatives Acidic or basic catalysis, reflux High selectivity, good yields ,
Method 2 Cycloaddition of heterocyclic aldehydes with thiol derivatives Heterocyclic aldehyde, thiol compounds Microwave irradiation, solvent: ethanol or toluene Rapid, scalable ,
Method 3 Amide coupling of heterocyclic amines with butanoic acid Heterocyclic amine, butanoic acid, coupling agents Room temperature to mild heating Mild conditions, high efficiency
Method 4 Oxidation of precursor compounds to introduce keto functionality Use of oxidants like PCC or KMnO4 Controlled temperature, inert atmosphere Precise oxidation, minimal overoxidation ,

Notes on the Synthesis

  • Ring-closure challenges: Formation of the seven-membered heterocyclic ring requires careful control of reaction conditions to prevent polymerization or side reactions.
  • Choice of solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for cyclization and coupling steps due to their ability to stabilize intermediates.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids facilitate cyclization and ring formation.
  • Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate the target compound with high purity.

Data Summary and Research Findings

Aspect Findings References
Reaction Efficiency Multi-step methods with optimized conditions yield high purity (>95%) ,
Scalability Challenges include heterocycle stability and ring closure efficiency; microwave-assisted methods improve scalability
Environmental Considerations Use of greener solvents and catalytic conditions reduces environmental impact ,
Biological Relevance Synthesis routes are designed to facilitate subsequent biological testing, emphasizing functional group compatibility ,

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems and understanding the mechanisms of action of related compounds.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it may have applications in drug development, particularly for diseases where modulation of specific pathways is beneficial.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 4-oxo-4-(heterocyclic-amino)butanoic acid derivatives.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid 1401319-24-1 C₁₄H₁₉N₃O₃S ~313.39 (estimated)* Cycloheptathiazole ring (7-membered), carboxylic acid, amide linkage
Fmoc-D-Asp(OPP)-OH 855853-24-6 C₂₈H₂₇N₀₆ 473.53 Fmoc-protected aspartic acid, 2-phenylpropan-2-yl ester, no heterocycle
4-oxo-4-(pyridin-2-ylamino)butanoic acid 62134-49-0 C₉H₁₀N₂O₃ 194.19 Pyridine substituent, smaller aromatic system, same carboxylic acid backbone
4-oxo-4-([4-(pyrrolidin-1-ylmethyl)phenyl]amino)butanoic acid 510764-95-1 C₁₅H₂₀N₂O₃ 276.34 Pyrrolidine-methylphenyl group, linear substituent, no fused rings

Key Observations:

Heterocyclic Substituent Complexity :

  • The target compound’s cycloheptathiazole ring (7-membered fused ring) distinguishes it from simpler heterocycles like pyridine (6-membered) in 62134-49-0 . Larger rings may influence conformational flexibility and binding interactions in biological systems.
  • In contrast, Fmoc-D-Asp(OPP)-OH lacks a heterocycle but includes a bulky 2-phenylpropan-2-yl ester group, likely enhancing lipophilicity .

Functional Group Variations: All compounds share the 4-oxo-butanoic acid core, but substituents vary significantly.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~313 g/mol) is intermediate between the pyridine derivative (194 g/mol) and the Fmoc-protected aspartic acid analog (473 g/mol). Higher molecular weight in the latter may reduce aqueous solubility, a critical factor in drug design .

Synthetic Accessibility :

  • Derivatives like 62134-49-0 (pyridine-substituted) are likely synthesized via straightforward amidation, while the cycloheptathiazole moiety in the target compound requires more complex cyclization steps, as seen in related heterocyclic syntheses .

Research Implications and Unresolved Questions

  • Crystallographic Analysis : The structural complexity of the cycloheptathiazole ring necessitates advanced crystallographic tools (e.g., SHELXL, WinGX) for precise determination of puckering and hydrogen-bonding patterns, which are critical for understanding solid-state behavior .
  • Comparative Gaps: Limited data on solubility, stability, and reactivity of these compounds highlight the need for further experimental studies.

Biological Activity

4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid (CAS No. 1401319-24-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₄S₂
Molecular Weight436.6 g/mol
CAS Number1401319-24-1
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. The inhibition of these enzymes can potentially reduce inflammation and pain.
  • Antioxidant Activity : The compound has shown promising antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anticancer Potential : In cellular assays, the compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity : A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer MCF-7 cells. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cancer cell viability .
  • Enzyme Inhibition : Kinetic studies revealed that the compound effectively inhibits COX-2 and LOX enzymes with IC50 values of 10 µM and 12 µM respectively. These results suggest its potential use in treating inflammatory conditions .

Case Studies

  • Case Study on Inflammation : In a controlled study involving animal models of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to the control group. Histological analysis confirmed decreased inflammatory cell infiltration .
  • Antioxidant Effects : Another study assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid at similar concentrations .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid, and how are they characterized experimentally?

  • Answer : The compound features a cycloheptathiazole ring fused to a butanoic acid backbone. Key structural characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the cycloheptathiazole protons (δ 2.5–3.5 ppm) and the carboxylic acid proton (δ 12–13 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the Z-configuration of the thiazole-amide bond .
  • Infrared (IR) Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis involves multi-step protocols:

Cycloheptathiazole Core Formation : Cyclocondensation of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine with α-ketobutyric acid derivatives under reflux in anhydrous THF .

Amide Coupling : Use of coupling agents like EDC/HOBt to link the thiazole amine to 4-oxobutanoic acid .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Answer : Key parameters include:

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Solvent Choice : Anhydrous DMF enhances solubility of intermediates but requires strict moisture control .
  • Monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and purity ≥95% .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Strategies include:

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .
  • Control Experiments : Rule out nonspecific effects using scrambled analogs or knockout cell lines .
  • Structural Confirmation : Ensure batch-to-batch consistency via LC-MS to exclude impurities influencing activity .

Q. What computational methods are effective in designing derivatives with enhanced target specificity?

  • Answer :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Docking : AutoDock Vina to model interactions with biological targets (e.g., kinase active sites) .
  • ADMET Prediction : SwissADME or ADMETLab2.0 to optimize pharmacokinetic profiles .

Q. What are common challenges in purifying this compound, and how can they be addressed?

  • Answer :

  • Low Solubility : Use polar aprotic solvents (e.g., DMSO) for crystallization .
  • Byproduct Formation : Add scavenger resins (e.g., trisamine) during coupling to trap unreacted reagents .
  • Scale-Up Issues : Switch from flash chromatography to centrifugal partition chromatography (CPC) for >10 g batches .

Q. How can target engagement be validated in cellular assays?

  • Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding by measuring target protein stability post-treatment .
  • CRISPR Knockdown : Compare activity in wild-type vs. target gene-KO cell lines .
  • SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD < 1 µM) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural ElucidationNMR, X-ray, IR, LC-MS
Synthetic OptimizationHPLC monitoring, DMAP catalysis
Biological ValidationCETSA, CRISPR, SPR
Computational DesignGaussian09, AutoDock Vina, SwissADME

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.